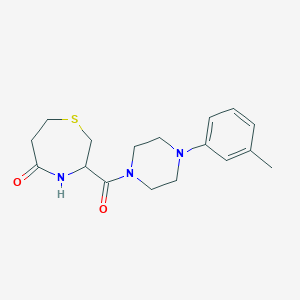

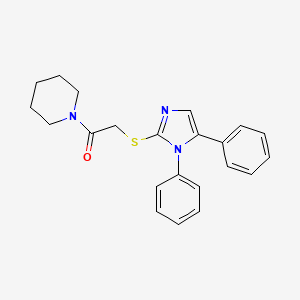

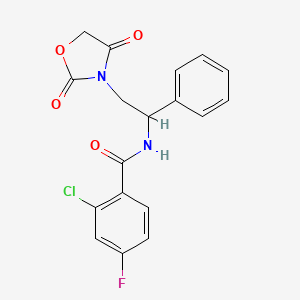

3-(4-(m-Tolyl)piperazine-1-carbonyl)-1,4-thiazepan-5-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(4-(m-Tolyl)piperazine-1-carbonyl)-1,4-thiazepan-5-one” is a complex organic molecule. It contains a tolyl group, which is a functional group related to toluene and commonly found in diverse chemical compounds . The tolyl group is considered nonpolar and hydrophobic .

Synthesis Analysis

While specific synthesis methods for this compound are not available, tolyl groups are often introduced into compounds by Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions .Wissenschaftliche Forschungsanwendungen

Piperazine Derivatives in Medicinal Chemistry

Piperazine derivatives, including compounds like 3-(4-(m-Tolyl)piperazine-1-carbonyl)-1,4-thiazepan-5-one, have been explored extensively in medicinal chemistry. These compounds are noted for their central pharmacological activity, primarily involving the activation of the monoamine pathway. This makes them subjects of research for various therapeutic applications, such as antipsychotic, antidepressant, and anxiolytic drugs. Piperazine derivatives' versatility in drug design is attributed to their structural features, including the presence of cyclic moieties containing nitrogen atoms (Brito, Moreira, Menegatti, & Costa, 2018).

Antimicrobial and Antibacterial Applications

Some piperazine derivatives have demonstrated significant antimicrobial activities. For instance, novel bis(pyrazole-benzofuran) hybrids with a piperazine linker have shown potent inhibitory effects against various bacterial strains, including E. coli and S. aureus. Specific compounds within this category have displayed superior antibacterial efficacies and biofilm inhibition activities compared to reference drugs like Ciprofloxacin. This indicates the potential of piperazine derivatives in developing new antimicrobial agents (Mekky & Sanad, 2020).

CO2 Capture and Solvent Stability

In the field of environmental science, particularly in carbon dioxide capture, piperazine derivatives have been investigated for their stability and efficacy. Concentrated aqueous solutions of piperazines, including derivatives similar to 3-(4-(m-Tolyl)piperazine-1-carbonyl)-1,4-thiazepan-5-one, have shown resistance to thermal degradation and oxidation, making them suitable for absorption/stripping processes in CO2 capture. Their resistance to degradation allows for the use of higher temperatures and pressures in industrial applications, potentially leading to energy savings (Freeman, Davis, & Rochelle, 2010).

Eigenschaften

IUPAC Name |

3-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2S/c1-13-3-2-4-14(11-13)19-6-8-20(9-7-19)17(22)15-12-23-10-5-16(21)18-15/h2-4,11,15H,5-10,12H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHDMEHAHBAIIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3CSCCC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(m-Tolyl)piperazine-1-carbonyl)-1,4-thiazepan-5-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)

![3-[(4-Bromophenyl)methyl]pyrrolidin-3-ol hydrochloride](/img/structure/B2856634.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2856635.png)

![N-[4-[4-[Cyclohexyl(methyl)sulfamoyl]piperazine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2856644.png)

![2-[4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2856653.png)